molecular formula C23H25N3O3S B388491 (5E)-5-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-1-(2-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

(5E)-5-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-1-(2-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

Cat. No.: B388491
M. Wt: 423.5g/mol
InChI Key: JHUMIMKREBETEA-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-1-(2-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a diethylamino group, a methoxybenzylidene moiety, and a thioxodihydropyrimidine core, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-1-(2-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-(diethylamino)-2-methoxybenzaldehyde with 1-(2-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-1-(2-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially converting the thioxo group to a thiol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, nucleophiles like amines or thiols, solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced derivatives.

Scientific Research Applications

(5E)-5-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-1-(2-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (5E)-5-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-1-(2-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-1-(2-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE stands out due to its unique combination of functional groups and structural features, which confer specific chemical reactivity and potential biological activity not found in simpler or structurally different compounds.

Properties

Molecular Formula

C23H25N3O3S

Molecular Weight

423.5g/mol

IUPAC Name

(5E)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-1-(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C23H25N3O3S/c1-5-25(6-2)17-12-11-16(20(14-17)29-4)13-18-21(27)24-23(30)26(22(18)28)19-10-8-7-9-15(19)3/h7-14H,5-6H2,1-4H3,(H,24,27,30)/b18-13+

InChI Key

JHUMIMKREBETEA-QGOAFFKASA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC=CC=C3C)OC

SMILES

CCN(CC)C1=CC(=C(C=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=CC=C3C)OC

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=CC=C3C)OC

Origin of Product

United States

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